ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate
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Overview
Description
ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol derivatives.
Attachment of the Isoindole Moiety: The isoindole group is often introduced through condensation reactions with phthalic anhydride derivatives.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including the use of catalysts, high-purity reagents, and controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE: can be compared with other indole derivatives such as:
Uniqueness
The uniqueness of ETHYL 5-(BENZYLOXY)-3-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]-1H-INDOLE-2-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C29H26N2O5 |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-phenylmethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C29H26N2O5/c1-2-35-29(34)26-21(13-8-16-31-27(32)22-11-6-7-12-23(22)28(31)33)24-17-20(14-15-25(24)30-26)36-18-19-9-4-3-5-10-19/h3-7,9-12,14-15,17,30H,2,8,13,16,18H2,1H3 |
InChI Key |
NREYFAJEWQVHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)CCCN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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